Product packaging for CC-8490(Cat. No.:)

CC-8490

Cat. No.: B1191631
Attention: For research use only. Not for human or veterinary use.
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Description

CC-8490, also known as Custirsen or OGX-011, is a benzopyran compound with potential antineoplastic activity, positioning it as a valuable tool for oncology research . This agent acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells . Furthermore, this compound demonstrates a mechanism of action independent of estrogen receptor pathways, through which it inhibits growth and induces apoptosis (programmed cell death) in glioblastoma cells . Preliminary research into its activity against brain cancer suggests that this compound may suppress nuclear factor-kappa B (NF-κB) and its target genes, including IEX-3, SOD2, IL6, and IL8 . The compound has been investigated in clinical trials for use in various cancers, including prostate cancer, breast cancer, and non-small cell lung cancer . Phase I trials established a recommended research dose of 640 mg, which produced a maximum decrease in clusterin blood plasma levels . This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications . It is not intended for the diagnostic or treatment management of patients, nor for any form of human use .

Properties

Molecular Formula

C20H15F6N3O3S2

Appearance

Solid powder

Synonyms

CC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.; NONE

Origin of Product

United States

Molecular Mechanisms of Action

Mechanism as an Antisense Oligonucleotide (ASO) (Custirsen/OGX-011)

Custirsen, also known by the aliases OGX-011 and in some instances CC-8490, is a second-generation antisense oligonucleotide (ASO). nih.govwikipedia.orgontosight.aicancernetwork.comresearchgate.netresearchgate.netfiercebiotech.comnih.govmedchemexpress.com It is designed to target the messenger RNA (mRNA) of clusterin, a protein associated with cancer treatment resistance and tumor progression. wikipedia.orgontosight.aicancernetwork.comresearchgate.netresearchgate.netnih.govmedchemexpress.comhealth.milhra.nhs.uk

The mechanism of action of Custirsen involves binding to the clusterin mRNA sequence, specifically targeting the translation initiation site of human exon II clusterin. wikipedia.orgontosight.airesearchgate.net This binding forms a DNA-RNA duplex that prevents the translation of the clusterin protein. wikipedia.orgontosight.airesearchgate.netresearchgate.net By inhibiting the production of clusterin, Custirsen reduces its protein levels. wikipedia.orgontosight.airesearchgate.netresearchgate.net

Clusterin is an anti-apoptotic chaperone protein that is often overexpressed in cancer cells in response to various stresses, including chemotherapy and radiation therapy. ontosight.aicancernetwork.comresearchgate.netresearchgate.netnih.govmedchemexpress.comhealth.mil This overexpression contributes to treatment resistance by promoting cell survival and inhibiting apoptosis. ontosight.aicancernetwork.comresearchgate.netresearchgate.netnih.govmedchemexpress.comhealth.mil By suppressing clusterin expression, Custirsen abrogates its anti-apoptotic effect, thereby sensitizing cancer cells to chemotherapy and increasing the induction of tumor cell death. ontosight.aicancernetwork.comresearchgate.netresearchgate.nethealth.mil

Summary of Custirsen's ASO Mechanism:

Target MoleculeType of MoleculeMechanism of ActionOutcomeSource
Clusterin mRNAMessenger RNA (mRNA)Binds to mRNA, preventing translation of clusterin proteinReduced clusterin protein levels wikipedia.orgontosight.airesearchgate.netresearchgate.net
Clusterin ProteinAnti-apoptotic proteinInhibition of its pro-survival functionEnhanced sensitivity to chemotherapy, increased apoptosis ontosight.aicancernetwork.comresearchgate.netresearchgate.nethealth.mil

Gene Targeting: Clusterin (CLU) mRNA Inhibition

This compound functions as an antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the clusterin gene (CLU). wikipedia.orgmedicinenet.comnih.gov Antisense oligonucleotides are single-strand DNA sequences complementary to a desired mRNA sequence. wikipedia.org By binding to the mRNA initiation site of the clusterin gene, this compound forms an inhibitory complex. wikipedia.org This binding prevents the translation of the CLU mRNA into functional clusterin protein, thereby reducing clusterin protein concentrations. wikipedia.org Custirsen is described as a second-generation phosphorothioate (B77711) antisense oligonucleotide, a modification that enhances its stability, nuclease resistance, and affinity for the target mRNA sequence. wikipedia.org

Molecular Regulation of Apoptosis through Clusterin Downregulation

Clusterin is recognized as a chaperone protein that can protect cells from programmed cell death, or apoptosis, especially under stressful conditions such as those induced by cancer therapies. medicinenet.com It is often overexpressed in various cancer types and is associated with the development of aggressive tumors by safeguarding cells from apoptotic signals. wikipedia.orgmedicinenet.com By inhibiting the production of clusterin through CLU mRNA targeting, this compound abrogates this anti-apoptotic effect. medicinenet.comnih.gov This reduction in clusterin levels is hypothesized to sensitize cancer cells to pro-apoptotic stimuli, leading to increased tumor cell death. medicinenet.comnih.gov While clusterin has different isoforms with potentially varied functions, the cytosolic and extracellular forms are primarily associated with anti-apoptotic roles by inhibiting proteins like BAX and p53. mdpi.com

Impact on Cellular Resistance Mechanisms

Elevated levels of clusterin have been linked to chemoresistance in various cancers. wikipedia.orgmedicinenet.comnih.gov Cancer cells can upregulate clusterin in response to standard treatments, including chemotherapy, androgen deprivation therapy, and radiation therapy, contributing to their ability to survive these insults. wikipedia.org This resistance is thought to involve mechanisms such as the inhibition of the pro-apoptotic BCL2 gene, prevention of protein aggregation, and increased NF-KB activity. wikipedia.org By downregulating clusterin, this compound aims to counteract these resistance mechanisms, making cancer cells more vulnerable to the cytotoxic effects of co-administered therapies. wikipedia.orgmedicinenet.comnih.gov Preliminary studies on the mechanism of action in brain cancer also suggest that this compound suppresses nuclear factor (NF)-KB and its target genes, including IEX-3, SOD2, IL6, and IL8, which may play a role in cellular protection from cytotoxicity. nih.govdrugbank.comresearchgate.net

This compound is a chemical compound that has been investigated for its potential therapeutic applications, particularly in oncology. Preclinical studies have explored its pharmacological and biological effects across various cancer types using in vitro models. The research findings highlight its activity in different cellular contexts, providing insights into its potential mechanisms of action.

Preclinical Pharmacological and Biological Investigations

In Vitro Efficacy Studies

In vitro efficacy studies are fundamental in assessing the direct impact of a compound on cancer cells. These studies utilize cell line models to investigate the compound's ability to inhibit growth, induce cell death, and modulate cellular pathways. CC-8490 has been evaluated in a panel of cancer cell lines aacrjournals.org.

Cell Line Models in Glioma Research

In glioma research, this compound, described as a novel benzopyranone with selective estrogen receptor modulator (SERM) activity, has been investigated for its effects on glioblastoma cells drugbank.comdntb.gov.uanih.gov. Studies have demonstrated that this compound can induce apoptosis and inhibit the growth of glioblastoma cells in vitro drugbank.comdntb.gov.uanih.gov. This activity appears to be independent of estrogen receptor-related mechanisms, as the tested glioma cell lines did not express estrogen receptors alpha or beta dntb.gov.uanih.govnih.gov. Multiple glioma cell lines have been used in these evaluations dntb.gov.uanih.govsmr.org.ukmedrxiv.org. Preliminary results suggest that this compound may suppress nuclear factor (NF)-κB and its target genes, including IEX-3, SOD2, IL6, and IL8, in brain cancer models drugbank.comnih.gov.

Cell Line Models in Breast Cancer Research

This compound, noted for its SERM activity, has also been studied in breast cancer cell lines. It has been shown to inhibit the proliferation of estrogen-sensitive breast cancer cells aacrjournals.orgdrugbank.com. This compound and its close analogs were tested in a panel of 15 cancer cell lines, including breast cancer cell lines that express estrogen receptors aacrjournals.org. Clusterin, a protein targeted by Custirsen (also referred to as this compound in some contexts), is upregulated in many tumors, including breast cancer, and is linked with the development of aggressive tumors by protecting cells from apoptosis wikipedia.org. While Custirsen (ASO) targets clusterin, the SERM-like this compound's activity in breast cancer is linked to its SERM properties drugbank.com.

Cell Line Models in Prostate Cancer Research

In the context of prostate cancer, this compound has been identified as an alias for Custirsen, an antisense oligonucleotide (ASO) targeting clusterin expression wikipedia.orgsemanticscholar.org. Clusterin is upregulated in prostate cancer and has been linked to resistance to standard treatments by inhibiting the pro-apoptotic BLC2 gene and preventing protein aggregation wikipedia.org. Preclinical studies have indicated that Custirsen (this compound) can downregulate clusterin semanticscholar.org. This compound has been reported as effective against human prostate cancer cell lines in vitro dtic.mil. Commonly used prostate cancer cell lines in in vitro research include LNCaP, PC-3, and DU145, although these are often derived from metastatic sites nih.govbiorxiv.orgmdpi.com.

Induction of Apoptosis in Cancer Cell Lines

A key finding in the in vitro studies of this compound is its ability to induce apoptosis in cancer cell lines. The benzopyranone SERM form of this compound has been shown to induce apoptosis in glioblastoma cells in a dose- and time-dependent manner dntb.gov.uanih.govnih.gov. This apoptotic effect in glioma cells appears to be independent of estrogen receptor signaling dntb.gov.uanih.govnih.gov. Additionally, this form of this compound induces apoptosis in estrogen-sensitive breast cancer cells wikipedia.org. Custirsen (ASO, this compound) targets clusterin, an anti-apoptotic protein, and its downregulation by Custirsen is intended to promote apoptosis wikipedia.orgsemanticscholar.org.

Anti-proliferative Effects in Preclinical Cell Models

This compound has demonstrated anti-proliferative effects in various preclinical cell models. The benzopyranone SERM form inhibits the proliferation of estrogen-sensitive breast cancer cells aacrjournals.orgdrugbank.com. In glioma models, this compound suppresses tumor growth in vivo, which is supported by its in vitro anti-proliferative and apoptosis-inducing activities in glioma cell lines dntb.gov.uanih.govnih.gov. This compound and its analogues are studied in vitro and in vivo to identify promising agents for clinical trials, with evaluations including assays measuring antitumor effects smr.org.uk.

Biochemical and Cell-Based Assay Evaluations

Biochemical and cell-based assays are integral to evaluating the activity and understanding the mechanism of action of compounds like this compound smr.org.ukpharmaoffer.com. Cell-based assays offer a more physiologically relevant system compared to traditional biochemical assays, allowing for the quantification of cytotoxicity, biological activity, and the assessment of biochemical mechanisms and off-target interactions within a cellular context sigmaaldrich.comnih.gov. These assays can measure various cellular behaviors and responses to compounds sigmaaldrich.comnih.gov. Biochemical assays, such as competitive binding assays, can provide information on the interaction of a compound with specific molecular targets biorxiv.orgresearchgate.net. Given that the benzopyranone form of this compound is described as a SERM developed by Celgene drugbank.comnih.gov, and compounds developed by Celgene, particularly IMiDs, are known to interact with Cereblon uni-tuebingen.deercongressi.itmdpi.com, biochemical and cell-based assays could be employed to investigate potential binding to Cereblon or other relevant protein targets researchgate.netuni-tuebingen.deercongressi.itmdpi.comgoogleapis.com. This compound is evaluated in biochemical and cell-based assays as part of its preclinical assessment smr.org.uk.

In Vivo Animal Models

Glioma xenograft models involve the transplantation of human glioma cells into immunocompromised animals, typically mice dntb.gov.uanih.gov. These models are utilized to mimic the characteristics of human brain tumors and evaluate the efficacy of potential therapeutic agents like this compound in a living system dntb.gov.uanih.gov. Studies have demonstrated the use of glioma xenograft models to investigate the effects of this compound on tumor growth and animal survival nih.govdntb.gov.ua.

Preclinical studies have assessed the ability of this compound to suppress tumor growth in glioma xenograft models nih.govdntb.gov.ua. Administration of this compound has been shown to suppress tumor growth in these in vivo models nih.govdntb.gov.ua. This suggests that the compound possesses activity capable of inhibiting the proliferation or increasing the death of glioma cells within a living organism nih.govnih.gov.

Model TypeEffect on Tumor Growth
Glioma XenograftsSuppression

The impact of this compound on animal survival has been evaluated in preclinical disease models, including glioma xenografts nih.govdntb.gov.ua. Studies have indicated that administration of this compound extends animal survival in these models nih.govdntb.gov.ua. This finding suggests a potential therapeutic benefit of this compound in improving outcomes in the context of these preclinical cancer models nih.govdntb.gov.ua.

Model TypeEffect on Animal Survival
Glioma XenograftsExtended Survival

Histopathological and molecular endpoints are examined in preclinical studies to understand the effects of a compound at the tissue and molecular levels biodoxis.comnih.gov. Histopathological analysis involves the microscopic examination of tissues to observe changes in cell morphology and tissue structure biodoxis.com. Molecular endpoints involve assessing changes in gene and protein expression or other molecular markers nih.govvhio.net.

In preclinical studies involving this compound, complementary DNA microarray expression profiling has been utilized to identify genes specifically regulated by the compound nih.gov. These studies have identified a subset of genes regulated by this compound, including targets related to nuclear factor (NF)-kappaB and its target genes such as IEX-3, SOD2, IL6, and IL8 nih.gov. The mechanism for this compound-induced glioma cell apoptosis appears to be independent of the estrogen receptor signaling pathway, despite its SERM activity nih.gov. Suppression of NF-kappaB activation has been shown to enhance SERM-induced apoptosis, suggesting a role for NF-kappaB in protecting glioma cells from this effect nih.gov.

Endpoint TypeSpecific Findings
MolecularRegulation of genes including NF-kappaB targets (IEX-3, SOD2, IL6, IL8) nih.gov.
MolecularApoptosis induction independent of ER signaling pathway nih.gov.
MolecularSuppression of NF-kappaB activation enhances SERM-induced apoptosis nih.gov.

Chemical Synthesis and Structural Activity Relationship Sar Studies

Synthetic Methodologies for CELMoD Derivatives

While the precise, detailed synthetic route for CC-8490 is likely proprietary, the synthetic strategies employed for related CELMoD compounds, particularly those derived from the immunomodulatory imide drug (IMiD) scaffold, offer valuable insights into the chemical approaches utilized. CELMoDs commonly incorporate an imide core, sharing structural similarities with thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). guidetopharmacology.orgrsc.org

Typical synthetic pathways for imide-based CELMoDs involve the construction of a glutarimide (B196013) ring fused to another ring system, such as an isoindolinone or phthalimide. rsc.org For example, the synthesis of lenalidomide and pomalidomide generally includes the condensation of 3-aminopiperidine-2,6-dione (B110489) hydrochloride with appropriate nitro-substituted precursors, followed by the reduction of the nitro group. wikipedia.org A critical aspect in the synthesis of enantiomerically pure CELMoDs, such as iberdomide (B608038) (CC-220), another cereblon modulator, is achieving precise chirality control. acs.orgportico.org Synthetic routes for iberdomide have incorporated steps like reductive amination and intramolecular lactamization, with careful management of reaction conditions to preserve enantiomeric purity. acs.org These examples underscore the necessity for specific and controlled chemical transformations to build the core structure and introduce requisite functional groups while maintaining desired stereochemistry.

Structural Modifications and Analog Development in CELMoD Research

Structural modifications and the creation of analogs are pivotal in optimizing the potency, selectivity, and pharmacokinetic profiles of CELMoD compounds. The fundamental imide structure is typically preserved, while alterations are made to peripheral chemical groups to modulate binding affinity to cereblon (CRBN) and influence the recruitment and degradation of specific neosubstrates like IKZF1 and IKZF3. rsc.orgnih.gov

SAR investigations in the CELMoD field have demonstrated that even minor structural alterations can result in substantial differences in degradation activity and selectivity. researchgate.net For instance, modifications to the stereochemistry and regiochemistry of groups distant from the core scaffold have shown significant effects on degradation activity and selectivity. researchgate.net The binding of these molecules to cereblon induces a conformational change in the E3 ligase, a critical event for the recruitment of target proteins and subsequent ubiquitination and degradation. news-medical.netnih.gov A thorough understanding of this induced conformational change is essential for rational drug design. news-medical.netnih.gov

Research on CELMoDs targeting IKZF1 and IKZF3, the intended targets of this compound, has indicated that different compounds can exhibit varying efficiencies in degrading these and other potential off-target proteins such as SALL4. rsc.org This highlights the importance of developing analogs to achieve a desired activity profile and minimize unintended effects. rsc.org Structure-based drug design techniques are employed to guide the optimization of these compound series. digitellinc.com

Structural-Activity Relationship (SAR) of Antisense Oligonucleotide (ASO) Derivatives (Custirsen)

This section of the outline focuses on the Structural-Activity Relationship (SAR) of Antisense Oligonucleotide (ASO) Derivatives, specifically mentioning Custirsen. It is crucial to clarify that this compound (CFT7455) is a small molecule cereblon E3 ligase modulator (CELMoD) and does not belong to the class of antisense oligonucleotides. Custirsen is an antisense oligonucleotide designed to target Clusterin mRNA. nih.gov Consequently, the SAR principles and considerations relevant to ASOs like Custirsen are fundamentally distinct from those governing small molecule degraders such as this compound.

Antisense oligonucleotides are synthetic nucleic acid strands engineered to bind to specific mRNA sequences, typically leading to the degradation of the target mRNA or inhibition of protein synthesis. The SAR of ASOs is primarily concerned with factors including oligonucleotide length, modifications to the backbone (e.g., phosphorothioate (B77711) linkages), alterations to the sugar moiety (e.g., 2'-methoxyethyl groups), and modifications to the nucleobases. These modifications collectively influence binding affinity, resistance to nucleases, cellular uptake, and the potential for off-target interactions. These principles are not applicable to the small molecule structure and mechanism of action characteristic of this compound.

Design Principles for Enhanced Target mRNA Specificity

Computational Chemistry and Molecular Modeling Applications in Compound Design

Computational chemistry and molecular modeling play a vital role in the design and optimization of CELMoD compounds like this compound. These computational tools are used to gain insights into the complex interactions between the small molecule, the cereblon E3 ligase, and the target protein, thereby facilitating the rational design of novel analogs with improved properties. bms.comdigitellinc.comdigitellinc.com

Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations are employed to predict plausible binding poses, estimate binding affinities, and investigate the conformational changes induced by CELMoD binding. digitellinc.comdigitellinc.com For instance, induced-fit docking can be particularly useful for studying the conformational flexibility of molecular glues and the key amino acid residues involved in the formation of the ternary complex. digitellinc.com

Furthermore, computational methods are utilized to explore the structural determinants that govern degradation activity and selectivity. digitellinc.com By analyzing protein-ligand interactions and developing "interaction-fingerprints," researchers can identify specific structural motifs and interactions that are critical for ternary complex formation and selective targeting of proteins. digitellinc.com The integration of physics-based computational methods with machine learning techniques is also being investigated to enhance the predictive power and accuracy of SAR models for CELMoDs. digitellinc.com This computational approach helps to accelerate the drug discovery process by enabling the virtual screening and prioritization of potential drug candidates before they are synthesized and tested experimentally. bms.com

Interactions with Cellular Pathways and Molecular Targets

Target Identification and Validation Methodologies in Preclinical Research

Identifying the precise molecular targets of a compound is a foundational step in preclinical drug development. For CC-8490, which has been described both as an antisense oligonucleotide (ASO) and a selective estrogen receptor modulator (SERM), various methodologies are employed to confirm its binding partners and functional targets. This compound is recognized as an antisense oligonucleotide specifically designed to target clusterin expression nih.govuni.luwikipedia.org. It has also been characterized as a novel benzopyranone exhibiting SERM activity uni.luwikipedia.org.

Preclinical research methodologies for target identification and validation encompass a range of biochemical and cell-based assays newdrugapprovals.org. General approaches in preclinical target identification include chemical probe-based methods such as affinity pulldown and photoaffinity labeling, label-free techniques like thermal stability profiling and chemical/proteolytic stability profiling, and indirect strategies such as resistance screening and chemogenomic profiling frontiersin.orgrero.chuni.lu. Techniques like the Cellular Thermal Shift Assay (CETSA) are utilized to assess target engagement in a physiologically relevant cellular environment drugbank.com. While specific detailed methodologies solely for this compound's SERM activity target identification were not extensively detailed in the search results, the characterization of this compound as a SERM suggests the use of assays designed to evaluate binding and activity at estrogen receptors or related pathways. The identification of this compound as an ASO targeting clusterin implies methodologies such as evaluating the compound's binding to clusterin mRNA and measuring subsequent reductions in clusterin protein levels nih.govwikipedia.org.

Crosstalk with Key Signaling Cascades (e.g., Apoptosis, NF-κB Pathway, Clusterin Expression)

This compound has demonstrated significant interactions with critical cellular signaling pathways, notably those governing apoptosis and the NF-κB pathway, often in the context of its impact on clusterin expression. This compound has been shown to induce apoptosis in glioma cells in a manner that is dependent on both the dose and duration of exposure uni.luwikipedia.org. This apoptotic effect in glioma cells appears to be independent of the estrogen receptor signaling pathway uni.luwikipedia.org.

The NF-κB pathway plays a complex role in cellular survival and response to stress. Research indicates that suppressing NF-κB activation can markedly enhance the apoptosis induced by SERMs, including this compound, suggesting that the NF-κB pathway may offer a protective mechanism in glioma cells against this compound-mediated cytotoxicity uni.luwikipedia.org. Clusterin, a protein targeted by this compound, is frequently upregulated in various tumors and is associated with the development of aggressive phenotypes by protecting cancer cells from apoptosis nih.gov. Upregulation of clusterin can occur in response to standard cancer treatments, contributing to treatment resistance nih.gov. This resistance is linked to clusterin's ability to inhibit the pro-apoptotic gene BLC2, prevent protein aggregation, and increase NF-κB activity nih.gov. As an antisense oligonucleotide, this compound functions by binding to the messenger RNA of the clusterin gene, thereby reducing the concentration of clusterin protein nih.gov. The anti-apoptotic function of clusterin is mediated, in part, through its interactions with protein complexes and its regulation of NF-κB activity and signaling nih.gov.

These interactions highlight a complex interplay where this compound's ability to induce apoptosis is influenced by the activity of the NF-κB pathway and the expression levels of clusterin. By targeting clusterin, this compound aims to disrupt a key survival mechanism employed by cancer cells, potentially making them more susceptible to apoptotic signals.

Modulation of Gene Expression Profiles (e.g., DNA Microarray Expression Profiling)

Analysis of gene expression profiles provides a global view of how a cell responds to a compound like this compound, revealing changes in the activity of thousands of genes simultaneously nih.gov. Complementary DNA microarray expression profiling has been a valuable tool in studying the effects of this compound on gene expression wikipedia.orgnih.gov. This technology allows for the identification of subsets of genes whose expression is specifically regulated by this compound wikipedia.orgnih.gov.

Studies utilizing microarray analysis have identified genes regulated specifically by this compound, distinguishing these effects from those caused by other apoptotic stimuli uni.luwikipedia.org. Notably, this profiling revealed that this compound's impact on gene expression includes effects on target genes of nuclear factor (NF)-κB, such as IEX-3, SOD2, IL6, and IL8 uni.luwikipedia.org. This further supports the observed crosstalk between this compound and the NF-κB signaling pathway. While detailed data tables from these microarray studies were not available in the search results, the findings indicate that this compound induces a specific transcriptional response in target cells.

Gene expression profiling, including techniques like DNA microarrays and RNA-Seq, is a standard approach in preclinical research to understand the molecular mechanisms of drug action and identify potential biomarkers or pathways affected by treatment nih.govumich.eduresearchgate.net. The application of microarray profiling in this compound research has been instrumental in characterizing its molecular footprint beyond its primary identified targets.

Role in Overcoming Preclinical Drug Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy, and understanding how compounds can overcome these mechanisms is critical for successful treatment development. Clusterin has been implicated in contributing to drug resistance in cancer, as its expression is upregulated in response to standard cancer treatments nih.gov. This upregulation is associated with mechanisms that promote cell survival and reduce sensitivity to therapy nih.gov.

Given that this compound is an antisense oligonucleotide targeting clusterin, its mechanism of action directly addresses a known resistance pathway nih.govwikipedia.org. By reducing clusterin levels, this compound aims to abrogate the protective effects conferred by this protein, potentially sensitizing cancer cells to chemotherapy and other treatments nih.govwikipedia.org. Furthermore, the observation that suppressing NF-κB enhances this compound-induced apoptosis suggests that combination strategies targeting both clusterin and NF-κB could be effective in overcoming resistance mediated by these pathways uni.luwikipedia.org.

Preclinical models, such as drug-adapted cancer cell lines, are commonly used to investigate the mechanisms of acquired drug resistance and evaluate the ability of new compounds or combinations to circumvent these mechanisms guidetopharmacology.orgguidetomalariapharmacology.org. Research with this compound in such models would be essential to demonstrate its capacity to overcome resistance observed with conventional therapies. The focus on clusterin as a target for overcoming resistance is supported by its role as a stress-induced cytoprotective chaperone that confers treatment resistance across various cancers researchgate.net.

Advanced Research Methodologies and Techniques in Cc 8490 Studies

High-Throughput Screening (HTS) Approaches for Compound Identification

High-Throughput Screening (HTS) is a widely used approach in drug discovery that enables the rapid testing of large libraries of chemical and biological compounds against a specific biological target or phenotypic assay. dispendix.com This automated methodology allows researchers to efficiently identify potential lead compounds, such as CC-8490, that exhibit desired activity. dispendix.com HTS typically involves miniaturized experiments conducted in multi-well plates, allowing for the simultaneous evaluation of thousands to millions of compounds. dispendix.com The process involves identifying targets, preparing reagents, managing compound libraries, designing assays, and screening the libraries. dispendix.com HTS can be applied to various types of libraries, including combinatorial chemistry, genomics, protein, and peptide libraries. dispendix.com For this compound, HTS assays would likely involve screening compound libraries to identify those that modulate the activity of its known targets, such as estrogen receptors or components of the NF-κB pathway, or that induce desired cellular effects like inhibiting proliferation or inducing apoptosis in relevant cancer cell lines. nih.govnhri.edu.tw The use of automated liquid handlers is crucial for the efficiency and accuracy of HTS, allowing for the rapid dispensing of small liquid volumes and the creation of various drug concentration permutations. dispendix.com

Omics Technologies in Preclinical Research (e.g., Transcriptomics, Proteomics)

Omics technologies, such as transcriptomics and proteomics, play a crucial role in preclinical research of compounds like this compound by providing a comprehensive view of the molecular changes induced by the compound. nih.govakoyabio.com

Transcriptomics: This field involves the study of the entire set of RNA molecules (the transcriptome) in a cell, tissue, or organism at a given time. nih.gov By analyzing gene expression patterns, researchers can gain insights into which genes are activated or suppressed in response to this compound treatment. nih.gov Techniques like RNA sequencing (RNA-Seq) allow for the deep exploration of the transcriptome, including the identification and quantification of messenger RNAs (mRNAs) and non-coding RNAs. researchgate.net This can help elucidate the signaling pathways affected by this compound and identify potential downstream effects.

Proteomics: Proteomics focuses on the large-scale study of proteins (the proteome) present in a biological sample. nih.gov Since proteins are the primary functional molecules in cells, analyzing changes in protein abundance, modifications, and interactions provides critical information about the cellular processes influenced by this compound. nih.gov Mass spectrometry-based approaches are commonly used in proteomics for the identification and quantification of proteins. nih.gov Integrating transcriptomic and proteomic data can offer a more nuanced understanding of tissue biology and uncover insights that might be missed by analyzing a single omics layer. akoyabio.com For this compound, omics studies could help confirm the modulation of target proteins and identify novel proteins involved in its mechanism of action or resistance pathways.

These technologies are instrumental in understanding the complex biological processes affected by therapeutic compounds and can aid in identifying biomarkers and predicting treatment responses. akoyabio.comresearchgate.net

Advanced Imaging Techniques for In Vitro and In Vivo Studies

Advanced imaging techniques are essential for visualizing the effects of this compound at the cellular and tissue levels, both in controlled laboratory settings (in vitro) and within living organisms (in vivo). promega.derevvity.com

In Vitro Imaging: These techniques are used to examine biological processes in cultured cells or isolated tissues. promega.de For this compound studies, in vitro imaging can help visualize cellular uptake, intracellular localization, and the morphological changes induced by the compound, such as apoptosis or inhibition of proliferation. Techniques like fluorescence microscopy, confocal microscopy, and high-content imaging allow for detailed analysis of cellular events. mdpi.com Live-cell imaging permits the real-time monitoring of dynamic processes in response to this compound. mdpi.com

In Vivo Imaging: This involves visualizing and studying biological processes in whole, living organisms, often animal models. promega.de In vivo imaging provides insights into the distribution of this compound, its effects on tumor growth or regression, and its impact on specific organs or tissues in a more physiologically relevant context. promega.de Techniques such as bioluminescence imaging (BLI) and fluorescence imaging are widely used in preclinical in vivo studies. promega.derevvity.com BLI relies on the detection of light produced by luciferase enzymes, often expressed in engineered cells (e.g., cancer cells) or animals, allowing for non-invasive, real-time monitoring of cellular activity or tumor burden. promega.de Fluorescence imaging utilizes fluorescent probes or proteins to visualize specific molecules or structures. revvity.com Advances in near-infrared fluorescence (NIRF) dyes enable deeper tissue penetration for in vivo imaging. revvity.com These techniques can provide valuable longitudinal data on the efficacy and pharmacodynamics of this compound in animal models. promega.de

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators of a biological state or condition, and their discovery and validation are critical steps in the preclinical development of compounds like this compound. nih.gov Biomarkers can be used to assess target engagement, predict therapeutic response, monitor disease progression, and identify patient populations most likely to benefit from treatment. nih.govcatapult.org.uk

The process of biomarker discovery often involves analyzing biological samples (e.g., tissue, blood) from preclinical models treated with this compound using techniques such as omics technologies (transcriptomics, proteomics, metabolomics). nih.govcatapult.org.uk This helps identify molecular signatures associated with the compound's activity or treatment outcome. nih.gov Candidate biomarkers then undergo a rigorous validation process to ensure their reliability, sensitivity, and specificity. nih.gov This typically involves testing the candidate biomarkers in independent sample sets and establishing a clear correlation between the biomarker and the effect of this compound. nih.gov Preclinical biomarker studies for this compound could focus on identifying markers of estrogen receptor modulation in breast cancer models or markers related to NF-κB pathway suppression in brain cancer models. nih.gov Patient-derived xenograft (PDX) models, which better replicate the heterogeneity of human disease, can be particularly useful for preclinical biomarker discovery and validation. crownbio.com

Development of Reporter Systems for Monitoring Compound Activity

Reporter systems are valuable tools used to monitor the activity of a compound or a biological pathway in a cellular context. researchgate.net These systems typically involve a reporter gene, such as luciferase or a fluorescent protein (e.g., green fluorescent protein - GFP, mCherry), whose expression is controlled by a regulatory element that is responsive to the compound or pathway of interest. researchgate.netoup.com

For this compound, reporter systems can be developed to monitor its effects on estrogen receptor activity, NF-κB signaling, or other relevant pathways. For example, a reporter system could utilize a promoter containing estrogen response elements (EREs) or NF-κB binding sites linked to a luciferase gene. nih.gov When this compound modulates the activity of estrogen receptors or NF-κB, it would lead to a change in the expression of the luciferase gene, which can be easily measured by detecting luminescence. researchgate.netnih.gov Fluorescent protein reporters allow for real-time monitoring of compound activity in live cells using fluorescence microscopy or flow cytometry. researchgate.netoup.com These systems are particularly useful for high-throughput screening, allowing for the rapid identification of compounds that modulate the target pathway. researchgate.netnih.gov They can also be used to study the kinetics of compound activity and to develop cell-based assays for further characterization of this compound.

Future Directions and Translational Research Horizons Preclinical Focus

Investigation of Novel Analogues and Derivatives with Enhanced Potency and Selectivity

The exploration of novel analogues and derivatives is a fundamental aspect of preclinical research aimed at identifying compounds with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity. In the context of CC-8490, a Cooperative Research and Development Agreement (CRADA) between Celgene and the National Cancer Institute (NCI) in 2003 included the study of this compound and its analogues in both in vitro and in vivo models. smr.org.uk This collaboration aimed to identify the most promising agents for advancement to clinical trials. smr.org.uk A follow-on compound within the same chemical class as this compound, designated CC-0227113, was reported to be in the preclinical stage of development and exhibited broad anti-tumor activity. sec.gov Another compound, CC-113, also in preclinical development, was slated for evaluation based on the findings from the Phase I study of this compound. sec.gov The general approach of modifying a parent compound to create derivatives with potentially improved characteristics is a common strategy in drug discovery, as seen with efforts to enhance the pharmacokinetics and toxicity profiles of compounds like camptothecin (B557342) through the creation of derivatives. nih.gov Similarly, research into curcumin (B1669340) derivatives highlights the potential for improved stability and activity through structural modifications. mdpi.com

Exploration of Combination Strategies in Preclinical Disease Models

Preclinical research often involves exploring combination strategies to enhance therapeutic efficacy, overcome resistance, or reduce the required dose of individual agents. Combining drugs that target different pathways or mechanisms can lead to synergistic effects. This approach is being investigated in preclinical models for various cancers, such as the combination of CDK4/6 and MEK inhibitors in diffuse midline glioma models biorxiv.org and combination immunotherapy in ovarian cancer preclinical models uni-tuebingen.de. The rationale behind such combinations is to target multiple vulnerabilities within cancer cells or their microenvironment, potentially leading to more robust and durable responses. fda.gov While the available information mentions this compound being evaluated in clinical trials for other compounds in combination sec.gov, specific preclinical combination strategies involving this compound were not detailed in the search results. However, the general principle of combination therapy remains a critical area of preclinical investigation for novel anticancer agents.

Elucidation of Resistance Mechanisms in Preclinical Contexts

Understanding the mechanisms by which cancer cells develop resistance to therapeutic agents is crucial for designing more effective treatment strategies and developing new drugs to overcome such resistance. Preclinical studies play a vital role in identifying these mechanisms. Research into other cancer therapies, such as antibody-drug conjugates and treatments for colorectal cancer, has revealed various resistance mechanisms, including alterations in drug metabolism, increased activity of drug efflux pumps, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways. researchgate.netwjgnet.compeerj.com While the provided information does not specifically detail preclinical studies on resistance mechanisms to this compound, this area would be a critical focus for any compound advancing in development. Elucidating how cancer cells might become resistant to this compound's effects, whether related to its SERM activity, potential NF-KB modulation, or other mechanisms, would inform the development of strategies to circumvent or overcome such resistance in preclinical models.

Contribution to Fundamental Chemical Biology Understanding of Disease Pathways

The investigation of small molecules like this compound contributes to the fundamental understanding of the chemical biology underlying disease pathways. By elucidating how a compound interacts with biological targets and modulates cellular processes, researchers gain insights into the intricate mechanisms driving diseases such as cancer. This compound's identification as a benzopyran with SERM activity and its ability to induce apoptosis in glioblastoma cells through an ER-independent mechanism highlight its interaction with pathways relevant to both breast cancer and brain cancer. smolecule.comdrugbank.comnih.gov The preliminary suggestion that this compound might suppress NF-KB further points to its potential influence on critical signaling pathways involved in cell survival and proliferation. drugbank.comnih.gov Chemical biology approaches, including techniques like chemical proteomics, are instrumental in identifying the molecular targets of small molecules and dissecting their mechanisms of action, thereby enhancing our understanding of disease biology. mdpi.comnih.gov The study of compounds like this compound, even if their development is discontinued, provides valuable data points that contribute to the broader knowledge base of how chemical structures can influence biological pathways, potentially informing the design of future therapeutic agents.

Q & A

Q. What is the molecular mechanism of CC-8490, and how does it differ between estrogen receptor (ER)-positive breast cancer and ER-negative glioblastoma models?

this compound acts as a selective estrogen receptor modulator (SERM) in ER-positive breast cancer, inhibiting proliferation by competitively binding ERα/ERβ . In glioblastoma, it induces apoptosis via ER-independent pathways, potentially involving mitochondrial disruption or kinase signaling . To validate this dual mechanism, researchers should perform comparative assays (e.g., ER-binding affinity tests, transcriptomic profiling) in both cell types, ensuring controlled conditions for ER expression levels .

Q. What preclinical models are most suitable for studying this compound’s antitumor efficacy?

  • In vitro : ER-positive MCF-7 breast cancer cells and U87 glioblastoma lines are standard for initial screening .
  • In vivo : Xenograft models using immunocompromised mice (e.g., BALB/c nude) allow evaluation of tumor growth inhibition. Include control groups receiving tamoxifen (SERM comparator) and vehicle .
  • Data Note : Phase I trials reported this compound’s safety in glioma patients, but efficacy data remain limited .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Follow protocols from peer-reviewed studies, detailing reaction conditions (e.g., solvent purity, temperature gradients).
  • For novel batches, use NMR, HPLC, and mass spectrometry to confirm structural identity and purity (>95%) .
  • Report deviations in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How can contradictory findings about this compound’s ER-dependent and independent actions be resolved?

Contradictions may arise from cell-specific signaling contexts or off-target effects. To address this:

  • Conduct knockout studies (e.g., CRISPR-Cas9 ER deletion in glioblastoma models) to isolate ER-independent pathways .
  • Use phosphoproteomics to map kinase activation patterns post-treatment, comparing ER-positive and negative systems .
  • Apply Bayesian statistical models to quantify the likelihood of mechanistic divergence across datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.